molecular formula C14H9FO4 B6401134 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261957-42-9

5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6401134
CAS RN: 1261957-42-9
M. Wt: 260.22 g/mol
InChI Key: FYBSEHOEFQIBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Carboxyphenyl)-2-fluorobenzoic acid (5-CPA-2-FBA) is an aromatic carboxylic acid that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 137-140 °C. 5-CPA-2-FBA is synthesized through the reaction of 4-fluorobenzoic acid and 4-chlorophenol in an aqueous medium.

Mechanism of Action

5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% reduces the production of these mediators and thus reduces inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the release of histamine, which is involved in allergic reactions. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. Finally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is its relatively low cost and ease of availability. In addition, it is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Furthermore, it can be toxic in high doses, which can limit its use in certain experiments.

Future Directions

Due to its anti-inflammatory, anti-allergic, and neurotransmitter-modulating effects, 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% has potential applications in the treatment of a variety of diseases and disorders. Further research is needed to explore the potential of 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% as a therapeutic agent for conditions such as asthma, allergies, and neurological disorders. Additionally, further research is needed to explore the potential of 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% as a diagnostic tool for the detection of certain diseases and disorders. Finally, further research is needed to explore the potential of 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% as a tool for the development of new drugs and drug delivery systems.

Synthesis Methods

The synthesis of 5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% is a two-step process. The first step involves the reaction of 4-fluorobenzoic acid and 4-chlorophenol in an aqueous medium. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The second step involves the addition of sodium hydroxide to the reaction mixture to form the desired product. The reaction is typically performed at room temperature and the product is isolated by filtration.

Scientific Research Applications

5-(4-Carboxyphenyl)-2-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, such as 4-chloro-2-fluorobenzoic acid and 4-chlorobenzoic acid. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of pharmaceuticals and agricultural chemicals.

properties

IUPAC Name

5-(4-carboxyphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-5-10(7-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBSEHOEFQIBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689919
Record name 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-42-9
Record name 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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